(Z)-N'-(BENZENESULFONYL)-N-(2-METHOXY-5-NITROPHENYL)BENZENECARBOXIMIDAMIDE
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Overview
Description
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a benzimidamide core structure, which is functionalized with methoxy, nitro, and phenylsulfonyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxyphenol to obtain 2-methoxy-5-nitrophenol.
Formation of Isocyanate: Conversion of 2-methoxy-5-nitrophenol to 2-methoxy-5-nitrophenyl isocyanate.
Amidation: Reaction of 2-methoxy-5-nitrophenyl isocyanate with benzimidamide to form the desired product.
Industrial Production Methods
Industrial production methods for (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: Formation of (Z)-N-(2-methoxy-5-aminophenyl)-N’-(phenylsulfonyl)benzimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and phenylsulfonyl groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzamide
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzylamine
- (Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzylideneamine
Uniqueness
(Z)-N-(2-methoxy-5-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzimidamide core structure, along with the methoxy, nitro, and phenylsulfonyl groups, makes this compound particularly versatile for various scientific research applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-19-13-12-16(23(24)25)14-18(19)21-20(15-8-4-2-5-9-15)22-29(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDZBYNRDLEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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